

# Spectroscopic Profile of 6-Acetyllarixol: A Technical Guide

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## Compound of Interest

Compound Name: 6-Acetyllarixol

Cat. No.: B8121836

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Acetyllarixol**, a labdane-type diterpene. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. The data has been compiled from available scientific literature and is presented in a structured format for ease of reference and comparison.

## Introduction

**6-Acetyllarixol**, also referred to in scientific literature as larixyl acetate, is a natural product derived from larch balsam. It has garnered significant interest in the scientific community for its biological activities. Accurate and detailed spectroscopic data is fundamental for researchers working with this compound, enabling unambiguous identification and facilitating further investigation into its properties and potential applications.

## Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **6-Acetyllarixol**.

### Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **6-Acetyllarixol** provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **6-Acetyllarixol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **6-Acetyllarixol**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

Note: Specific chemical shift and coupling constant values for  $^1\text{H}$  and  $^{13}\text{C}$  NMR were not explicitly found in the provided search results. Researchers should refer to the primary literature for detailed spectral assignments.

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Table 3: Mass Spectrometry Data for **6-Acetyllarixol**

m/z	Interpretation
348.5	[M] <sup>+</sup> (Molecular Ion)
Specific fragmentation data not available in search results	

The molecular formula for **6-Acetyllarixol** is  $C_{22}H_{36}O_3$ , corresponding to a molecular weight of 348.5 g/mol .

## Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for **6-Acetyllarixol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available in search results		

Note: Specific IR absorption bands were not detailed in the search results. Expected characteristic absorptions would include those for hydroxyl (O-H), acetyl (C=O), and alkyl (C-H) groups.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are generalized methodologies based on standard practices for the structural elucidation of natural products.

### NMR Spectroscopy

- **Instrumentation:** NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in an NMR tube.
- **Data Acquisition:** Standard pulse sequences are used to acquire  $^1H$ ,  $^{13}C$ , and often 2D NMR spectra such as COSY, HSQC, and HMBC to aid in complete structural assignment. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Mass Spectrometry

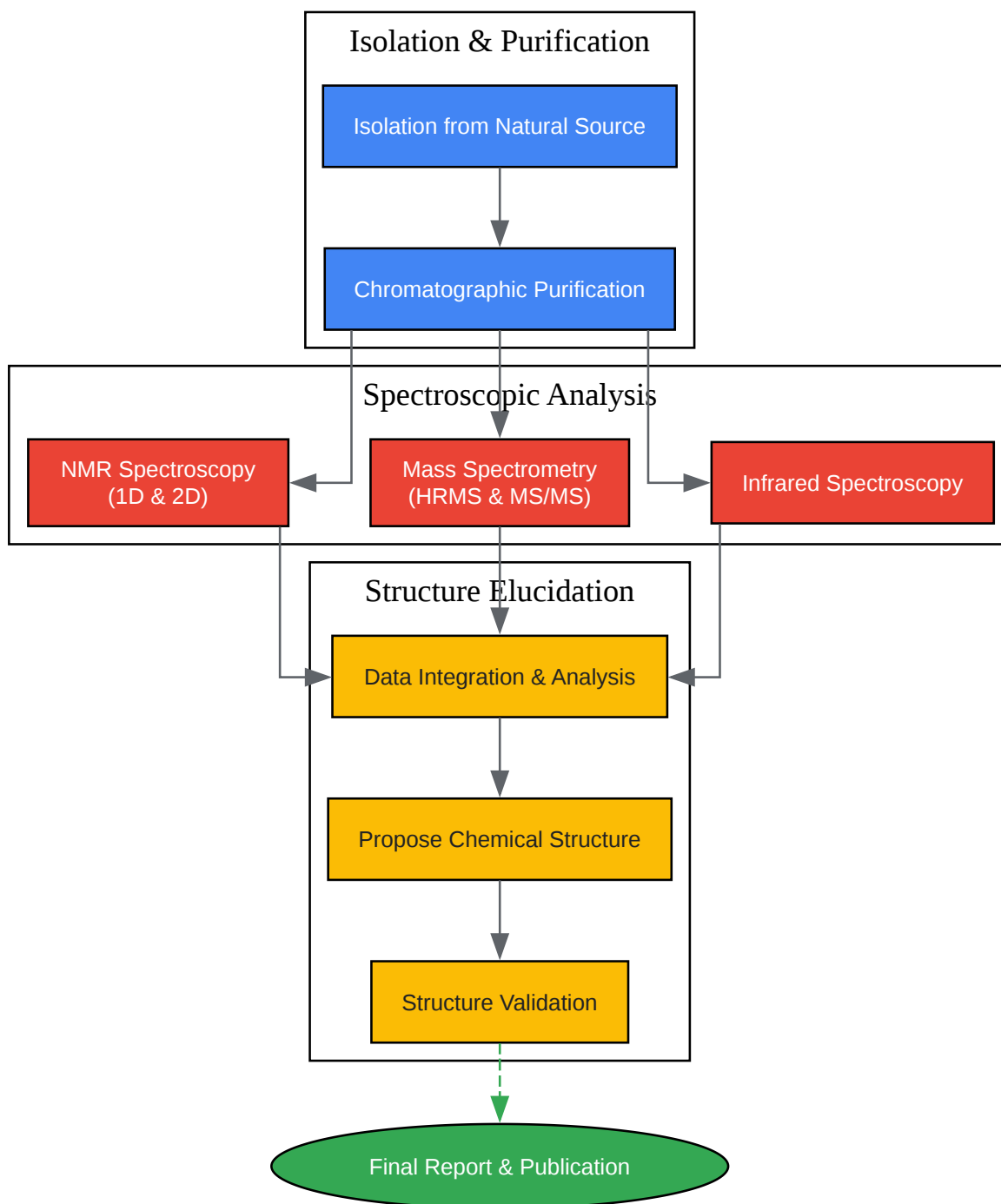
- **Instrumentation:** High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass and elemental composition. Common ionization techniques for natural products include Electrospray Ionization (ESI) or Electron Impact (EI).
- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.
- **Data Acquisition:** The mass spectrum is acquired over a specific mass-to-charge ( $m/z$ ) range. For structural analysis, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns.

## Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent in an IR-transparent cell.
- **Data Acquisition:** The spectrum is recorded as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like **6-Acetyllarixol**.



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Workflow for the isolation and structural elucidation of **6-Acetyllarixol**.

This guide serves as a foundational resource for researchers engaged in the study of **6-Acetyllarixol**. For definitive spectral data and detailed experimental conditions, it is imperative

to consult the primary peer-reviewed scientific literature.

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